molecular formula C23H19NO4 B11389423 N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11389423
M. Wt: 373.4 g/mol
InChI Key: CSBDJZTWWAOHBK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, followed by functionalization to introduce the methoxyphenyl and carboxamide groups.

    Isochromene Core Formation: The isochromene core can be synthesized via a cyclization reaction of ortho-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Functionalization: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyaniline. The carboxamide group is then formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other functional groups on the aromatic rings.

Scientific Research Applications

N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-acetamide: Known for its analgesic and antipyretic properties.

    N-(2-methoxyphenyl)-3-oxo-butanamide: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to its isochromene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and enhances its potential for diverse applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C23H19NO4/c1-27-20-10-6-5-9-19(20)24-22(25)16-11-12-18-17(13-16)14-21(28-23(18)26)15-7-3-2-4-8-15/h2-13,21H,14H2,1H3,(H,24,25)

InChI Key

CSBDJZTWWAOHBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4

Origin of Product

United States

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